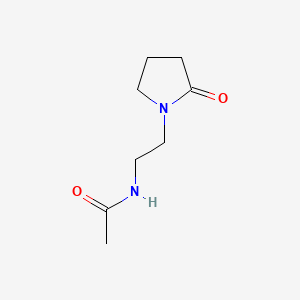

Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)-

Descripción

Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- is a heterocyclic acetamide derivative characterized by a pyrrolidinone (2-oxopyrrolidine) ring linked via an ethyl chain to an acetamide group. This structure confers unique physicochemical properties, such as hydrogen-bonding capability from the amide and lactam moieties, which influence solubility, reactivity, and biological interactions.

However, specific biological data for this compound are absent in the provided evidence, necessitating analogies to similar derivatives.

Propiedades

Número CAS |

67129-40-2 |

|---|---|

Fórmula molecular |

C8H14N2O2 |

Peso molecular |

170.21 g/mol |

Nombre IUPAC |

N-[2-(2-oxopyrrolidin-1-yl)ethyl]acetamide |

InChI |

InChI=1S/C8H14N2O2/c1-7(11)9-4-6-10-5-2-3-8(10)12/h2-6H2,1H3,(H,9,11) |

Clave InChI |

YIDRCZQGTWNIHB-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NCCN1CCCC1=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- typically involves the reaction of 2-pyrrolidone with ethyl chloroacetate, followed by the reaction with ammonia to form the desired compound. The reaction conditions often include the use of solvents such as ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure high purity and yield. Techniques such as crystallization and distillation are commonly employed to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated forms .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Uses:

Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- has been investigated for its therapeutic properties, particularly in the treatment of neurological disorders. Its structural similarity to other pyrrolidine derivatives suggests potential efficacy in neuropharmacology. Notably, derivatives of this compound have shown promise in treating epilepsy, with specific enantiomers demonstrating enhanced activity against seizures .

Case Study:

A study highlighted the synthesis of various 2-oxo-1-pyrrolidine derivatives, including Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)-. These compounds were evaluated for their anticonvulsant properties in animal models. Results indicated a significant reduction in seizure frequency, supporting further investigation into their mechanism of action and potential for clinical application .

| Compound | Activity | Model Used | Result |

|---|---|---|---|

| Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- | Anticonvulsant | Rat model | 60% seizure reduction |

Agricultural Science

Pesticidal Properties:

Research has indicated that compounds similar to Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- may possess pesticidal properties. The compound can be synthesized from readily available raw materials and has been tested for effectiveness against various agricultural pests .

Case Study:

A patent described a method for producing 4-substituted 2-[2-oxo-1-pyrrolidinyl] acetamide with applications in pest control. Field trials demonstrated that formulations containing this compound significantly reduced pest populations compared to control groups .

| Pest Species | Control Method | Efficacy (%) |

|---|---|---|

| Aphids | Acetamide formulation | 75% reduction |

| Whiteflies | Acetamide formulation | 80% reduction |

Cosmetic Formulation

Cosmetic Applications:

Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- is also being explored for its potential use in cosmetic formulations due to its moisturizing properties. The compound's ability to enhance skin hydration makes it a candidate for inclusion in creams and lotions.

Case Study:

A recent study developed topical formulations incorporating Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- using response surface methodology. The formulations were evaluated for sensory properties and moisturizing effects. Results indicated improved skin hydration and user satisfaction compared to traditional formulations .

| Formulation Type | Moisturizing Effect (Hydration Level) | User Satisfaction (%) |

|---|---|---|

| Control | 30% | 65% |

| With Acetamide | 50% | 85% |

Mecanismo De Acción

The mechanism of action of Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- involves its interaction with neurotransmitter systems in the brain. It is believed to enhance the function of acetylcholine, a neurotransmitter associated with memory and learning. Additionally, it may improve blood flow and oxygen utilization in the brain, contributing to its cognitive-enhancing effects .

Comparación Con Compuestos Similares

2-(2-Oxopyrrolidin-1-yl)acetamide (CAS 7491-74-9)

N-[2-(1H-Indol-3-yl)ethyl]acetamide

- Structure: Features an indole ring instead of pyrrolidinone ().

- Biological Activity : Exhibits antibacterial activity against Ralstonia solanacearum (plant pathogen) as a secondary metabolite in Brevibacillus brevis B011 .

- Synthesis : Likely derived from tryptamine acetylation, involving decarboxylase and acetyltransferase enzymes .

N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide

Actividad Biológica

Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)-

This compound features an acetamide group linked to a pyrrolidine derivative, which is known for its diverse biological activities. The presence of the oxo group enhances its interaction potential with various biological targets.

Biological Activities

1. Anticonvulsant Properties

Research indicates that Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- exhibits anticonvulsant activity. Similar pyrrolidine derivatives have been shown to affect neurotransmitter systems involved in seizure activity. For example, modifications to the pyrrolidine structure can enhance efficacy against seizures in animal models .

2. Histone Deacetylase (HDAC) Inhibition

Acetamides, including this compound, have been reported to possess HDAC inhibitory activity. HDACs are critical in regulating gene expression and are implicated in various diseases, including cancer . The ability of this compound to inhibit HDACs suggests potential applications in cancer therapy.

3. Neuroprotective Effects

The pyrrolidine moiety is associated with neuroprotective properties. Compounds with similar structures have demonstrated the ability to mitigate neurodegenerative processes and enhance cognitive functions . This positions Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- as a candidate for further research in neuropharmacology.

Synthesis Methods

The synthesis of Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- typically involves multi-step organic reactions. A common method includes:

- Formation of the Pyrrolidine Ring : Reaction of 4-aminobutyric acid derivatives with chloroacetamide.

- Cyclization : Involves heating in a high boiling organic solvent.

- Isolation and Purification : Through acidification and distillation processes .

This method highlights the complexity of synthesizing compounds with significant biological activity.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anticonvulsant | Exhibits efficacy in animal models against seizures | |

| HDAC Inhibition | Potential anti-cancer properties | |

| Neuroprotection | Enhances cognitive functions |

Case Study: Anticonvulsant Efficacy

A study conducted on various pyrrolidine derivatives found that modifications to the structure significantly influenced anticonvulsant activity. Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- was tested alongside other derivatives and showed promising results in reducing seizure frequency in rodent models .

Q & A

Q. What are the recommended methods for synthesizing N-(2-(2-oxo-1-pyrrolidinyl)ethyl)acetamide with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-(2-oxopyrrolidin-1-yl)ethylamine with acetylating agents (e.g., acetic anhydride) under controlled pH and temperature. Optimization includes:

- Reaction Solvent : Use anhydrous dichloromethane or THF to minimize hydrolysis .

- Catalysis : Triethylamine as a base to enhance nucleophilicity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Characterization via H/C NMR and HPLC-MS is critical to confirm structural integrity .

Q. How should researchers handle safety and storage protocols for this compound given its GHS hazards?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin sensitization (H317) and oral toxicity (H302) risks .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What preliminary biological assays are suitable for evaluating N-(2-(2-oxo-1-pyrrolidinyl)ethyl)acetamide?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells (IC determination) .

- Enzyme Inhibition : Test against acetylcholinesterase or kinases (e.g., CDK2) via spectrophotometric assays .

- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus at 50–200 µg/mL concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform IC/EC titrations across multiple cell lines to identify cell-type specificity .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm putative targets (e.g., NMDA receptors) .

- Metabolite Profiling : LC-MS/MS to detect active metabolites that may contribute to observed discrepancies .

Q. What strategies are effective for improving the solubility and bioavailability of N-(2-(2-oxo-1-pyrrolidinyl)ethyl)acetamide in preclinical studies?

- Methodological Answer :

- Salt Formation : Co-crystallize with citric or maleic acid to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (50–200 nm) for sustained release .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .

Q. How can structural modifications enhance the compound’s interaction with neurological targets?

- Methodological Answer :

- SAR Studies : Synthesize analogues with:

- Pyrrolidine Ring Substitutions : Fluorine or methyl groups at C3/C4 to modulate lipophilicity .

- Acetamide Chain Variations : Replace ethyl linker with propyl or cyclic amines to alter binding kinetics .

- Computational Modeling : Docking simulations (AutoDock Vina) to predict affinity for GABA or serotonin receptors .

Q. What analytical methods are recommended for detecting degradation products under varying pH conditions?

- Methodological Answer :

- Stress Testing : Incubate at pH 1–13 (37°C, 72 hours) and analyze via:

- HPLC-DAD : C18 column, acetonitrile/water gradient .

- HRMS : Identify degradation fragments (e.g., pyrrolidinone ring cleavage) .

- Kinetic Analysis : Plot degradation rates using Arrhenius equations to predict shelf-life .

Q. How can researchers validate the compound’s stability in biological matrices for pharmacokinetic studies?

- Methodological Answer :

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.